6-methyl-N-(5-(4-methylbenzyl)thiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide is a complex organic compound classified as a small molecule. It is identified by its Chemical Abstracts Service (CAS) number 919033-81-1 and has a molecular weight of approximately 390.5 g/mol. This compound features a chromene backbone, which is a bicyclic structure that includes both benzene and pyran rings, along with functional groups that enhance its biological activity.
The synthesis of 6-methyl-N-(5-(4-methylbenzyl)thiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide typically involves multi-step organic reactions:
These synthetic routes require careful control of reaction conditions to ensure high yields and purity of the final product.
The molecular structure of 6-methyl-N-(5-(4-methylbenzyl)thiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide can be represented by its IUPAC name and structural formula:
The structure consists of:
Property | Value |
---|---|
Molecular Weight | 390.5 g/mol |
CAS Number | 919033-81-1 |
SMILES | Cc1ccc(Cc2nc(SC(=O)N)c(=O)c2)cc1 |
6-methyl-N-(5-(4-methylbenzyl)thiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide can participate in various chemical reactions due to its functional groups:
The mechanism of action for 6-methyl-N-(5-(4-methylbenzyl)thiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide involves interactions at the cellular level:
The compound exhibits characteristics typical of organic molecules:
The chemical properties include:
Property | Value |
---|---|
Solubility | Soluble in organic solvents |
Stability | Stable under standard conditions |
Melting Point | Not specified |
6-methyl-N-(5-(4-methylbenzyl)thiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide has potential applications in various scientific fields:
CAS No.: 533-67-5
CAS No.: 178557-21-6
CAS No.: 51068-94-1
CAS No.: 143168-23-4
CAS No.:
CAS No.: